1-Bromo-2-butyne

Vue d'ensemble

Description

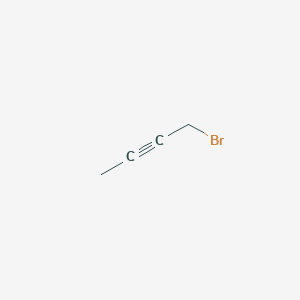

1-Bromo-2-butyne, also known as 1-(Bromomethyl)-2-methylacetylene, is a propargyl bromide derivative. It is one of the constitutional isomers of bromo butyne. This compound is characterized by its clear pale yellow-greenish liquid form and has a molecular formula of C₄H₅Br . It is commonly used in organic synthesis due to its reactivity and versatility.

Applications De Recherche Scientifique

Organic Synthesis

Key Applications:

- Synthesis of Complex Molecules: 1-Bromo-2-butyne is extensively used in the synthesis of axially chiral teranyl compounds and allenylcyclobutanol derivatives. For instance, it has been employed in reactions with indoles and marine natural products such as pseudopterane, facilitating the preparation of six to eight-membered annulated ring compounds .

- Alkylation Reactions: This compound plays a crucial role in the alkylation of amino acids, notably L-tryptophan methyl ester, demonstrating its effectiveness in modifying amino acid structures for further biochemical studies .

- Precursor for Other Compounds: It acts as a precursor for various derivatives including isopropylbut-2-ynylamine and mono-propargylated diene derivatives, showcasing its versatility in synthetic pathways .

Pharmaceutical Applications

Medicinal Chemistry:

- Linagliptin Preparation: this compound is involved in the synthesis of linagliptin, a medication used to manage type 2 diabetes. Its ability to facilitate specific reactions makes it an essential component in the pharmaceutical industry .

- Synthesis of Alkaloids: The compound has been utilized in the total synthesis of several alkaloids through various named reactions, underscoring its importance in drug discovery and development .

Chemical Kinetics

Research Studies:

- Radical Reaction Kinetics: Researchers have employed this compound to study reaction kinetics involving radicals with nitrogen monoxide and nitrogen dioxide. This application provides insights into its reactivity under different conditions and contributes to the broader understanding of radical chemistry.

Case Studies

Several case studies highlight the utility of this compound in organic synthesis:

-

Alkylation of L-Tryptophan Methyl Ester:

- This study demonstrated the effectiveness of this compound in modifying amino acids for biochemical applications. The successful alkylation led to new derivatives that can be further explored for their biological activity.

- Synthesis of Axially Chiral Teranyl Compounds:

-

Chemical Kinetics Studies:

- Investigations into the reaction kinetics involving radicals provided valuable data on how this compound reacts under various conditions, contributing to the understanding of radical mechanisms in organic chemistry.

Mécanisme D'action

Target of Action

1-Bromo-2-butyne is a propargyl bromide derivative . It is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that can undergo nucleophilic substitution or addition reactions .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic substitution. In this process, a nucleophile (an electron-rich species) donates an electron pair to an electrophile (an electron-deficient species) to form a chemical bond . The bromine atom in this compound acts as a leaving group, making the compound a good electrophile .

Biochemical Pathways

This compound participates in several biochemical pathways. For instance, it has been used in the alkylation of L-tryptophan methyl ester . It was also used as a source to generate CH3CCCH2 radicals to investigate the reaction kinetics of these radicals with NO and NO2 . Furthermore, it may be used in the synthesis of various compounds, including 4-butynyloxybenzene sulfonyl chloride, mono-propargylated diene derivative, isopropylbut-2-ynylamine, allenylcyclobutanol derivatives, and axially chiral teranyl compounds .

Result of Action

The result of this compound’s action is the formation of new organic compounds through nucleophilic substitution or addition reactions . The specific products formed would depend on the nucleophile used in the reaction .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and kept cool . It is also important to take precautionary measures against static discharges .

Analyse Biochimique

Biochemical Properties

1-Bromo-2-butyne participates in various biochemical reactions. It has been used in the alkylation of L-tryptophan methyl ester . It was also used as a source to generate CH3CCCH2 radicals to investigate the reaction kinetics of these radicals with NO and NO2

Cellular Effects

It is known to be toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation

Molecular Mechanism

It is known to participate in the preparation of linagliptin

Méthodes De Préparation

1-Bromo-2-butyne can be synthesized through several methods. One common method involves the reaction of 2-butyn-1-ol with phosphorus tribromide in the presence of an organic solvent and pyridine . The process involves the following steps:

- Preparation of Grignard reagent by reacting bromoethane with magnesium in tetrahydrofuran.

- Addition of paraformaldehyde to the Grignard reagent to produce 2-butyn-1-ol.

- Bromination of 2-butyn-1-ol using phosphorus tribromide to yield this compound .

Analyse Des Réactions Chimiques

1-Bromo-2-butyne undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Alkylation Reactions: It is used in the alkylation of L-tryptophan methyl ester.

Radical Reactions: It serves as a source to generate radicals such as CH₃CCCH₂, which can react with nitrogen monoxide and nitrogen dioxide.

Common reagents used in these reactions include strong bases like sodium amide and nucleophiles like amines. Major products formed from these reactions include various substituted alkynes and allenes .

Comparaison Avec Des Composés Similaires

1-Bromo-2-butyne can be compared with other similar compounds such as:

- 1-Bromo-2-pentyne

- 4-Bromo-1-butyne

- 2-Butyn-1-yl bromide

- 2-Butynyl bromide

- 3-Bromo-1-propynylbenzene

These compounds share similar reactivity patterns but differ in their molecular structures and specific applications. This compound is unique due to its specific use in the synthesis of axially chiral teranyl compounds and its role in pharmaceutical preparations .

Activité Biologique

Overview

1-Bromo-2-butyne, with the chemical formula C₄H₅Br, is a propargyl bromide derivative notable for its applications in organic synthesis and pharmaceutical development. This compound is characterized by its clear pale yellow-greenish liquid form and has been studied for its biological activity, particularly in the context of medicinal chemistry and organic synthesis.

This compound primarily acts through nucleophilic substitution , where a nucleophile donates an electron pair to an electrophile, forming a new bond. This mechanism is crucial in various biochemical pathways, including the alkylation of amino acids such as L-tryptophan methyl ester. The compound's reactivity allows it to participate in significant organic transformations, leading to the formation of diverse organic compounds .

Biological Activity and Toxicity

This compound exhibits several biological activities, including:

- Toxicity : The compound is known to be toxic if ingested, causing skin and serious eye irritation, as well as potential respiratory issues. This toxicity profile necessitates careful handling and usage in laboratory settings .

- Pharmaceutical Applications : It plays a role in the synthesis of linagliptin, a medication used for managing type 2 diabetes. The compound's ability to facilitate complex organic reactions makes it valuable in pharmaceutical chemistry .

Case Studies and Applications

This compound has been employed in various studies that highlight its utility in organic synthesis:

- Alkylation Reactions : It has been successfully used in the alkylation of L-tryptophan methyl ester, demonstrating its effectiveness in modifying amino acids for further biochemical studies .

- Synthesis of Complex Molecules : The compound serves as a precursor for synthesizing axially chiral teranyl compounds and various other derivatives. For example, it has been utilized in reactions with indoles and marine natural products like pseudopterane, showcasing its versatility in creating biologically relevant molecules .

- Chemical Kinetics Studies : Research has indicated that this compound can be used to study reaction kinetics involving radicals, providing insights into its reactivity under different conditions .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Molecular Formula | Key Applications |

|---|---|---|

| 1-Bromo-2-pentyne | C₅H₇Br | Used in similar alkylation reactions |

| 4-Bromo-1-butyne | C₄H₇Br | Involved in organic synthesis |

| 2-Butyn-1-yl bromide | C₄H₅Br | Utilized for generating alkyne derivatives |

This comparison highlights that while these compounds share similar reactivity patterns, this compound's specific applications in pharmaceutical preparations set it apart from its counterparts.

Propriétés

IUPAC Name |

1-bromobut-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br/c1-2-3-4-5/h4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNXOEHOXSYWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373595 | |

| Record name | 1-Bromo-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3355-28-0 | |

| Record name | 1-Bromo-2-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3355-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.